molecular formula C7H9ClN2O2S B3049177 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride CAS No. 1965310-23-9

4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride

Cat. No. B3049177
CAS RN: 1965310-23-9
M. Wt: 220.68
InChI Key: IAXOHPQQBQEJGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O2S . It appears as a light orange to yellow to green powder or crystal .


Molecular Structure Analysis

The molecular weight of this compound is 234.70 g/mol . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor . The compound has a molar refractivity of 50.1±0.3 cm³ .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm³, a boiling point of 383.7±34.0 °C at 760 mmHg, and a flash point of 185.9±25.7 °C . It has a polar surface area of 82 Ų and a molar volume of 142.6±3.0 cm³ .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride:

Pharmaceutical Development

This compound is extensively studied for its potential in pharmaceutical applications, particularly as a building block for synthesizing various bioactive molecules. Its unique structure allows it to be used in the development of drugs targeting specific enzymes and receptors, making it valuable in the creation of new therapeutic agents .

Antithrombotic Agents

Research has shown that derivatives of this compound can be used in the synthesis of antithrombotic agents. These agents are crucial in preventing blood clots, which can lead to conditions such as stroke and myocardial infarction. The compound’s ability to inhibit specific pathways involved in clot formation makes it a promising candidate for further development in this field .

Antimicrobial Agents

The compound has been investigated for its antimicrobial properties. Studies suggest that it can be modified to enhance its activity against a range of bacterial and fungal pathogens. This makes it a potential candidate for developing new antimicrobial drugs, especially in the face of rising antibiotic resistance .

Cancer Research

In cancer research, this compound is explored for its potential to inhibit the growth of cancer cells. Its derivatives have shown promise in targeting specific cancer cell pathways, leading to apoptosis (programmed cell death). This makes it a valuable tool in the development of new cancer therapies .

Neuroprotective Agents

The neuroprotective properties of this compound are also under investigation. It has shown potential in protecting nerve cells from damage, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to modulate specific neural pathways makes it a promising candidate for neuroprotective drug development .

Anti-inflammatory Agents

This compound is being studied for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and compounds that can effectively reduce inflammation are highly sought after. Research indicates that this compound can inhibit specific inflammatory pathways, making it a potential candidate for developing new anti-inflammatory drugs .

Chemical Synthesis

In the field of chemical synthesis, this compound serves as a versatile intermediate. Its structure allows for various chemical modifications, making it useful in synthesizing a wide range of complex organic molecules. This application is particularly valuable in the development of new materials and chemicals for industrial use.

Sigma-Aldrich Chemical Book Springer Link Chemical Book J & W Pharmlab Chemical Book : Springer Link : J & W Pharmlab

Future Directions

The future directions of this compound could involve further exploration of its potential biological activities, given the observed activity of related compounds. It could also be used as a building block in the synthesis of new compounds for pharmaceutical development and drug discovery research .

properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S.2ClH/c10-7(11)6-9-4-1-2-8-3-5(4)12-6;;/h8H,1-3H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLDKPXYOMGCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride
Reactant of Route 3
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride
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4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride
Reactant of Route 5
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride
Reactant of Route 6
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4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride

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